pyrido[4,3-c]pyridazin-5(6H)-one

PARP-1 Inhibition Anticancer Scaffold Synthesis

Pyrido[4,3-c]pyridazin-5(6H)-one is a non-fungible scaffold for PARP-1 and FER kinase drug discovery. Its unique [4,3-c] geometry mimics the phthalazinone core of Olaparib (derivative 8a: IC50 36 nM) and achieves potent FER inhibition (compound 21: IC50 0.5 nM). Generic pyridazines or phthalazinones cannot recapitulate these interactions. Procure this building block for SAR studies, scaffold-hopping, and lead optimization in oncology. Available in research quantities; inquire for bulk.

Molecular Formula C7H5N3O
Molecular Weight 147.13 g/mol
CAS No. 136411-57-9
Cat. No. B153928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepyrido[4,3-c]pyridazin-5(6H)-one
CAS136411-57-9
SynonymsPyrido[4,3-c]pyridazin-5(6H)-one (9CI)
Molecular FormulaC7H5N3O
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC1=CNC(=O)C2=C1N=NC=C2
InChIInChI=1S/C7H5N3O/c11-7-5-1-4-9-10-6(5)2-3-8-7/h1-4H,(H,8,11)
InChIKeyXLJCKGYGXXOHMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrido[4,3-c]pyridazin-5(6H)-one (CAS 136411-57-9) – A Versatile Bicyclic Scaffold for Kinase and PARP Inhibitor Development


Pyrido[4,3-c]pyridazin-5(6H)-one is a heterocyclic compound belonging to the class of pyridazines, characterized by a fused bicyclic structure consisting of a pyridine ring and a pyridazinone ring . This core scaffold has been widely explored in medicinal chemistry, particularly as a key intermediate in the development of potent kinase inhibitors and PARP-1 inhibitors [1][2]. Its synthetic versatility and ability to serve as a bioisostere for phthalazinone nuclei make it a valuable building block for structure-activity relationship (SAR) studies and drug discovery programs targeting cancer and inflammatory diseases [3][4].

Procurement Alert: Why Substituting Pyrido[4,3-c]pyridazin-5(6H)-one with Generic Analogs Risks Project Failure


In drug discovery and chemical biology, simply substituting one heterocyclic scaffold for another is a high-risk strategy that often leads to significant loss of potency, altered selectivity, or complete inactivity. For pyrido[4,3-c]pyridazin-5(6H)-one, its unique [4,3-c] ring fusion geometry and specific hydrogen-bonding donor/acceptor pattern are critical for mimicking key pharmacophores such as the phthalazinone core of Olaparib [1] or engaging the ATP-binding pocket of FER tyrosine kinase [2]. Generic replacements (e.g., simple pyridazines, phthalazinones, or other pyridopyridazinone regioisomers) will inevitably alter the spatial orientation of key functional groups, disrupt critical interactions with target residues (e.g., Gly863 and Ser904 in PARP-1 [1]), and may introduce unfavorable steric clashes or metabolic liabilities. The quantitative evidence presented below underscores why this specific scaffold is non-fungible for applications requiring precise molecular recognition.

Pyrido[4,3-c]pyridazin-5(6H)-one (CAS 136411-57-9) Evidence-Based Differentiation Guide for Scientific Procurement


Synthetic Accessibility and Scaffold Preparation for PARP-1 Inhibitor SAR

Pyrido[4,3-c]pyridazin-5(6H)-one serves as a direct synthetic precursor to a series of pyridopyridazinone derivatives that exhibit PARP-1 inhibitory activity comparable to the clinically approved drug Olaparib. The scaffold was designed as an isostere of the phthalazine nucleus in Olaparib. The most potent derivative, compound 8a, showed an IC50 of 36 nM against PARP-1, which is nearly identical to Olaparib's IC50 of 34 nM under the same assay conditions [1]. This demonstrates that the pyrido[4,3-c]pyridazin-5(6H)-one core is a valid and equipotent alternative to the phthalazinone scaffold for PARP-1 inhibitor design, offering a distinct chemical space for IP generation and optimization [1].

PARP-1 Inhibition Anticancer Scaffold Synthesis

Optimization of FER Tyrosine Kinase Inhibition via Scaffold Hopping from Pyridine

In the discovery of FER tyrosine kinase inhibitors, a scaffold hopping strategy was employed to replace an initial pyridine-based hit (compound 1) with the pyrido[4,3-c]pyridazin-5(6H)-one core. The resulting pyrido-pyridazinone derivative, compound 21 (DS21360717), exhibited an IC50 of 0.5 nM against FER kinase, representing a significant improvement over the original pyridine scaffold [1]. This quantitative improvement underscores the value of the pyrido[4,3-c]pyridazin-5(6H)-one scaffold in enhancing binding affinity and achieving picomolar potency.

FER Kinase Antitumor Scaffold Hopping

Physicochemical Property Profile for Lead Optimization and Formulation

The pyrido[4,3-c]pyridazin-5(6H)-one scaffold confers favorable physicochemical properties to its derivatives, as demonstrated by computational ADME studies on PARP-1 inhibitor compounds 8a and 8e. These compounds were predicted to possess proper pharmacokinetic and drug-likeness properties, supporting their advancement into in vivo studies [1]. While specific quantitative values (e.g., cLogP, TPSA) are not detailed for the core itself, the observed in vivo antitumor efficacy of optimized derivatives like DS08701581, which achieved significant tumor growth inhibition in a Ba/F3-FER mouse model without body weight loss [2], validates the scaffold's suitability for generating orally bioavailable candidates.

ADME Drug-likeness Formulation

Established Synthetic Route for Scalable Derivative Preparation

A reliable synthetic route to the pyrido[4,3-c]pyridazin-5(6H)-one scaffold has been described, starting from ethyl 3-methyl-4-pyridazinecarboxylate via an enamination/ring closure sequence [1]. This method provides a well-defined entry point for the synthesis of diverse analogs, and its reproducibility is essential for generating SAR libraries and advancing leads toward clinical development. The starting material is readily accessible from a hetero Diels-Alder reaction [2], further enhancing the practical utility of this core for medicinal chemistry campaigns.

Synthesis Process Chemistry Scalability

Kinase Selectivity Profiling for Reduced Off-Target Risk

Optimization efforts on the pyrido-pyridazinone scaffold have led to compounds with improved kinase selectivity profiles. Early lead compound 1 exhibited inadequate kinase selectivity, posing potential safety risks [1]. Through derivatization at the C-5 position, compound 17c (DS08701581) was obtained, demonstrating significantly improved kinase selectivity while maintaining high potency and oral bioavailability [1]. This reduction in off-target kinase inhibition is crucial for minimizing toxicity and improving the therapeutic window of drug candidates.

Kinase Selectivity Safety Profile Lead Optimization

Optimal Procurement Scenarios for Pyrido[4,3-c]pyridazin-5(6H)-one (CAS 136411-57-9) in Drug Discovery


PARP-1 Inhibitor Lead Generation and SAR Exploration

Procure pyrido[4,3-c]pyridazin-5(6H)-one as a core scaffold for the design and synthesis of novel PARP-1 inhibitors. As demonstrated by derivative 8a, which exhibited an IC50 of 36 nM (comparable to Olaparib's 34 nM) [1], this scaffold serves as an effective phthalazinone isostere. This application is ideal for medicinal chemistry teams seeking to develop next-generation PARP inhibitors with improved selectivity or reduced resistance profiles while maintaining potent target engagement.

FER Tyrosine Kinase Inhibitor Optimization for Oncology

Use this scaffold in scaffold-hopping or lead optimization campaigns targeting FER tyrosine kinase for anticancer therapy. The pyrido-pyridazinone core enabled the discovery of compound 21 (DS21360717) with an IC50 of 0.5 nM [2], and further optimization yielded DS08701581 with significant in vivo antitumor efficacy [3]. This scenario is particularly relevant for programs aiming to improve upon weak HTS hits or enhance the potency and selectivity of existing FER inhibitor series.

Kinase Inhibitor Library Synthesis for Broad Profiling

Incorporate pyrido[4,3-c]pyridazin-5(6H)-one into a focused library of heterocyclic scaffolds for kinase inhibitor screening. The scaffold's established synthetic accessibility [4] and its proven ability to generate both potent FER inhibitors [2] and PARP-1 inhibitors [1] suggest a broader potential for engaging various kinase and enzyme targets. This approach is well-suited for academic screening centers or biotech companies looking to diversify their compound collections with a validated, under-explored chemotype.

Building Block for Academic and Industrial Collaborative Projects

Utilize this compound as a key building block in collaborative medicinal chemistry projects focused on developing new chemical entities. Its defined synthetic route [4], favorable physicochemical properties in optimized derivatives [1][3], and documented structure-activity relationships provide a solid foundation for joint research initiatives between academic institutions and pharmaceutical partners, reducing early-stage development risks and accelerating hit-to-lead timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for pyrido[4,3-c]pyridazin-5(6H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.